molecular formula C22H35N5O B5598756 4-[4-(3-环己基丙酰)-1-哌嗪基]-2-(1-哌啶基)嘧啶

4-[4-(3-环己基丙酰)-1-哌嗪基]-2-(1-哌啶基)嘧啶

货号 B5598756
分子量: 385.5 g/mol
InChI 键: FPZFQEKXOLKTSH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" is a compound characterized by the presence of piperazine and pyrimidine rings, which are common in various pharmaceutical and chemical compounds.

Synthesis Analysis

  • The synthesis of similar piperazinyl-pyrimidine compounds involves nucleophilic attack of corresponding chloropyrimidines by amines. For example, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines displaying various pharmacological properties (Mattioda et al., 1975).

Molecular Structure Analysis

  • The molecular structure of such compounds is typically characterized by interactions between the piperazine and pyrimidine moieties. These interactions can influence the overall pharmacological profile of the compound.

Chemical Reactions and Properties

  • Piperazinyl-pyrimidines often undergo various chemical reactions, including substitutions and ring-closure reactions, to form different derivatives with varied properties. For instance, Parlow et al. (2009) studied piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists (Parlow et al., 2009).

科学研究应用

哌嗪基-谷氨酸-嘧啶类作为有效的 P2Y12 拮抗剂

哌嗪基-谷氨酸-嘧啶类(包括类似于 4-[4-(3-环己基丙酰)-1-哌嗪基]-2-(1-哌啶基)嘧啶的衍生物)因其针对血小板聚集抑制剂 P2Y12 的有效拮抗特性而受到研究。这些化合物哌啶环的 4 位修饰优化了药代动力学和理化性质,在人 PRP 效力和口服生物利用度方面具有潜力 (Parlow 等,2009)

新型 5-(2-氨基-1-芳基乙烯基)-1,2,4-噻二唑的合成

涉及与查询化合物结构相关的嘧啶-4(1H)-硫酮的研究集中于它们与环己烷螺-3'-恶二唑啉的反应。这导致了 5-(2-氨基-1-芳基乙烯基)-1,2,4-噻二唑的合成,展示了嘧啶衍生物在创建不同化学结构方面的多功能性 (Pätzel 和 Liebscher,1993)

有效的口服活性血小板活化因子拮抗剂

与所讨论化合物相关的 1-[(1-酰基-4-哌啶基)甲基]-1H-2-甲基咪唑并[4,5-c]吡啶衍生物的研究证明了它们作为血小板活化因子 (PAF) 的有效口服活性拮抗剂的功效。这些化合物通过结构修饰,在体外和体内表现出很高的效力,对药理应用具有重要意义 (Carceller 等,1996)

新型止吐剂的开发

对带有甲硫代取代基的 4-哌嗪嘧啶的研究突出了它们有希望的药理学特征,包括止吐、镇静、镇痛和抗血清素活性等特性。这些研究强调了嘧啶衍生物在不同医学应用中的治疗潜力 (Mattioda 等,1975)

二肽基肽酶 IV 抑制剂的代谢和药代动力学

对 ((3,3-二氟吡咯烷-1-基)((2S,4S)-4-(4-(嘧啶-2-基)哌嗪-1-基)吡咯烷-2-基)甲甲酮等化合物的代谢、排泄和药代动力学的研究揭示了此类分子在大鼠、狗和人中的分布情况。这项研究对于了解这些化合物的代谢途径和潜在的治疗应用至关重要 (Sharma 等,2012)

属性

IUPAC Name

3-cyclohexyl-1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O/c28-21(10-9-19-7-3-1-4-8-19)26-17-15-25(16-18-26)20-11-12-23-22(24-20)27-13-5-2-6-14-27/h11-12,19H,1-10,13-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZFQEKXOLKTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-1-(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。